REACTION_CXSMILES
|
C1([C@H]([N:9]2[CH:13]3[CH2:14][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH:12]3[CH2:11][CH2:10]2)C)C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH:9]1[CH2:10][CH2:11][CH:12]2[CH2:16][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:14][CH:13]12 |f:2.3.4|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N1CCC2C1CN(C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse (37 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Hyflo®
|
Type
|
FILTRATION
|
Details
|
Filter Aid
|
Type
|
WASH
|
Details
|
rinsed with 200 mL of MeOH
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1)CN(C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C@H]([N:9]2[CH:13]3[CH2:14][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH:12]3[CH2:11][CH2:10]2)C)C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH:9]1[CH2:10][CH2:11][CH:12]2[CH2:16][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:14][CH:13]12 |f:2.3.4|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N1CCC2C1CN(C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse (37 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Hyflo®
|
Type
|
FILTRATION
|
Details
|
Filter Aid
|
Type
|
WASH
|
Details
|
rinsed with 200 mL of MeOH
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1)CN(C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([C@H]([N:9]2[CH:13]3[CH2:14][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH:12]3[CH2:11][CH2:10]2)C)C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH:9]1[CH2:10][CH2:11][CH:12]2[CH2:16][N:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:14][CH:13]12 |f:2.3.4|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@H](C)N1CCC2C1CN(C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse (37 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Hyflo®
|
Type
|
FILTRATION
|
Details
|
Filter Aid
|
Type
|
WASH
|
Details
|
rinsed with 200 mL of MeOH
|
Type
|
CUSTOM
|
Details
|
to provide a solution
|
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1)CN(C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |